molecular formula C16H24F3N5O2S B10890730 1-ethyl-3-methyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide

1-ethyl-3-methyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B10890730
M. Wt: 407.5 g/mol
InChI Key: YCHYGBZQMAPFNJ-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis

Preparation Methods

The synthesis of 1-ethyl-3-methyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide involves multiple steps. The preparation typically starts with the formation of the pyrazole ring, followed by the introduction of the sulfonamide group. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

1-Ethyl-3-methyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

These reactions often result in the formation of derivatives with altered chemical and physical properties, which can be useful for further applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 1-ethyl-3-methyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability . Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C16H24F3N5O2S

Molecular Weight

407.5 g/mol

IUPAC Name

1-ethyl-3-methyl-N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]pentyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C16H24F3N5O2S/c1-5-13(24-11(3)9-15(22-24)16(17,18)19)7-8-20-27(25,26)14-10-23(6-2)21-12(14)4/h9-10,13,20H,5-8H2,1-4H3

InChI Key

YCHYGBZQMAPFNJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCNS(=O)(=O)C1=CN(N=C1C)CC)N2C(=CC(=N2)C(F)(F)F)C

Origin of Product

United States

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